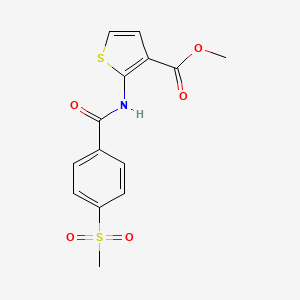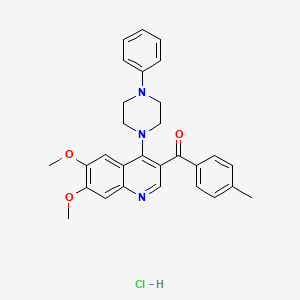
6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, plays a crucial role in understanding the properties and reactivity of chemical compounds. Wazzan et al. (2016) carried out DFT and TD-DFT calculations to determine the structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties of related quinoline derivatives, providing insights into the molecular structure and its correlation with biological and chemical activities (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives are influenced by their molecular structure. The synthesis and fluorescent properties of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines by Stadlbauer et al. (2006) highlight the significance of substituent effects on the fluorescent properties of quinoline compounds, which could be pertinent for the study of 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride (Stadlbauer, Avhale, Badgujar, & Uray, 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. While specific data on 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride may not be readily available, analogous compounds have been studied for their physical and chemical properties, aiding in the understanding of this compound's potential physical characteristics.
Chemical Properties Analysis
The chemical properties of 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride, such as its reactivity with other chemical agents, stability under various conditions, and potential for chemical modifications, are critical for its application in synthetic chemistry and drug development. The research on derivatives of 5,6-dimethoxybenzo[b]thiophen-2-(3H)one by Camoutsis et al. (1981) provides an example of how substituent variations can affect the chemical reactivity and properties of quinoline derivatives (Camoutsis, Catsoulacos, Salem, Terzis, & Filippakis, 1981).
科学研究应用
Synthesis and Chemical Properties
The synthesis of compounds closely related to the queried chemical, such as "3- Substituted octahydrobenzo[g]quinolines" and "dimethoxy[1]benzothieno[2,3-c]quinolines," showcases the chemical versatility and the methodologies employed in creating complex quinoline derivatives. These processes often involve multiple steps, including lithiation, hydrogenation, and cyclization, to achieve the desired chemical structures (Bänziger et al., 2000); (Stuart et al., 1987). These methodologies provide a foundation for synthesizing the queried compound by indicating possible synthetic routes and chemical reactions.
Pharmacological and Biological Applications
Quinoline derivatives have been extensively studied for their pharmacological properties. For example, "1,3-Diamino-6,7-dimethoxyisoquinoline derivatives" were evaluated for their potential as alpha 1-adrenoceptor antagonists, indicating the role of quinoline derivatives in modulating receptor activities and potential therapeutic applications (Bordner et al., 1988). Additionally, "2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines" were synthesized and investigated for their fluorescent properties, highlighting the utility of quinoline derivatives in bioimaging and as probes in biological research (Stadlbauer et al., 2006).
Antimicrobial and Antitumor Activities
Quinoline and quinazoline derivatives have demonstrated significant antimicrobial and antitumor activities. For instance, "novel 4-anilinoquinolines and 4-anilinoquinazolines" were identified as potent inhibitors of Mycobacterium tuberculosis, offering insights into the development of new therapeutic agents against tuberculosis (Asquith et al., 2019). Another study focused on "novel 6,7-Dimethoxyquinazoline Derivatives" synthesized for their antitumor and antimicrobial activities, further emphasizing the potential of quinoline derivatives in developing new drugs (Kassab et al., 2016).
安全和危害
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
未来方向
This involves potential areas of future research or applications of the compound.
Please consult a professional chemist or a trusted scientific database for accurate and detailed information. Always follow safety guidelines when handling chemicals.
属性
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3.ClH/c1-20-9-11-21(12-10-20)29(33)24-19-30-25-18-27(35-3)26(34-2)17-23(25)28(24)32-15-13-31(14-16-32)22-7-5-4-6-8-22;/h4-12,17-19H,13-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQWOARTUCBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

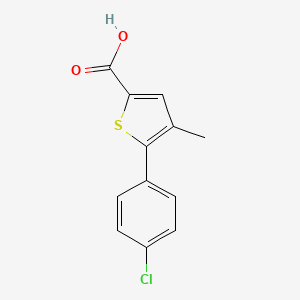
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
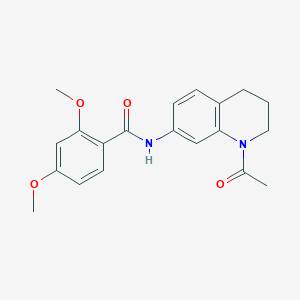
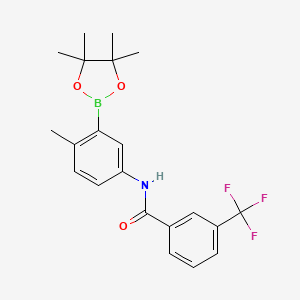
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)
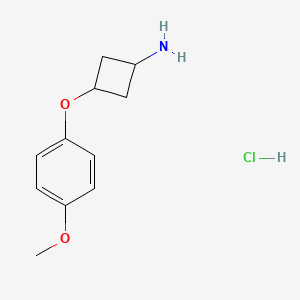
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)

![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)
